molecular formula C6H4BrN3O B1383003 2-Azido-4-bromophenol CAS No. 58018-51-2

2-Azido-4-bromophenol

Cat. No. B1383003
CAS RN: 58018-51-2
M. Wt: 214.02 g/mol
InChI Key: UMUSDAGYXBJRDQ-UHFFFAOYSA-N
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Description

2-Azido-4-bromophenol is a chemical compound with the molecular formula C6H4BrN3O. It is a member of the azides, which are substances containing the N3 group .


Synthesis Analysis

The synthesis of 2-Azido-4-bromophenol involves several steps. An efficient diazo-transfer reaction of phenol is described, where o-Quinone diazide (diazoquione) were synthesized from phenol by the diazo-transfer reaction using 2-azido-1,3-bis (2,6-diisopropylphenyl)imidazolium hexafluorophosphate (IPrAP), which is safe and stable crystalline, in MeOH in the presence of i Pr 2 NH or DMAP .


Chemical Reactions Analysis

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction .


Physical And Chemical Properties Analysis

The molecular weight of 2-Azido-4-bromophenol is 214.02 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.

Scientific Research Applications

Photoaffinity Labeling

2-Azido-4-nitrophenol, a compound closely related to 2-Azido-4-bromophenol, has been utilized in photoaffinity labeling studies. It exhibits unique photochemical properties, both as a free solute and when bound to proteins like bovine serum albumin and mitochondria. The ability to form strong complexes and engage in specific photochemical labeling makes this compound valuable in biochemical research, especially in studying protein interactions and functions (Hanstein, Hatefi, & Kiefer, 1979).

Carbonic Anhydrase Inhibition

Novel bromophenol derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrase. These compounds, including variants of 2-Azido-4-bromophenol, show significant inhibition activity, which is crucial for understanding the enzyme's role in pH regulation and potential therapeutic applications (Akbaba et al., 2013).

Oxidative Degradation Studies

The oxidative degradation of bromophenols, such as 2-Azido-4-bromophenol, by reactions with Fe(VI) has been extensively studied. This research provides valuable insights into the removal and treatment of these compounds in environmental settings. The degradation rates, influenced by factors like the position of substituent atoms, are critical in understanding the environmental fate and treatment strategies for bromophenols (Dar et al., 2019).

Antioxidant and Enzyme Inhibition Properties

Novel bromophenols synthesized from 2-Azido-4-bromophenol derivatives have demonstrated significant antioxidant activities and the ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. These properties are crucial for potential therapeutic applications in treating diseases associated with oxidative stress and metabolic disorders (Öztaşkın et al., 2017).

Anticancer Potential

Research on bromophenol derivatives, including those related to 2-Azido-4-bromophenol, has revealed their potential in inducing cell cycle arrest and apoptosis in cancer cells. These findings are significant for developing new anticancer drugs and understanding the mechanisms of action of such compounds (Guo et al., 2018).

UV-Induced Chemical Reactions

The study of 2,4-bromophenol's oxidation under UV light provides insights into the formation of bromate and brominated products. This is critical in understanding the environmental impact and treatment of water contaminated with bromophenols (Luo et al., 2019).

Radical Scavenging Activity

Bromophenols, including 2-Azido-4-bromophenol derivatives, have been shown to possess potent radical scavenging activity. This property is key in their potential use as natural antioxidants in food and pharmaceuticals (Javan, Javan, & Tehrani, 2013).

Spiroannulation Reactions

The spiroannulation of bromophenols like 2-Azido-4-bromophenol with α,β-unsaturated imines has been explored for synthesizing azaspirocyclic molecules. This research opens up new avenues in synthetic chemistry for developing novel compounds with potential biological activity (Ge et al., 2020).

Safety And Hazards

While specific safety and hazard information for 2-Azido-4-bromophenol is not available, it’s important to note that azides are generally considered hazardous. They can form combustible dust concentrations in air . Therefore, it’s crucial to handle 2-Azido-4-bromophenol with appropriate safety measures.

Future Directions

The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides . This suggests that 2-Azido-4-bromophenol and related compounds could have significant potential in future research and applications.

properties

IUPAC Name

2-azido-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-1-2-6(11)5(3-4)9-10-8/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSDAGYXBJRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-4-bromophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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